molecular formula C28H25N3 B188014 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole CAS No. 602-04-0

3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole

Cat. No. B188014
CAS RN: 602-04-0
M. Wt: 403.5 g/mol
InChI Key: VSUPNIKEXVROFO-UHFFFAOYSA-N
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Description

3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole, also known as MIT-7, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of indole derivatives and has gained significant attention due to its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of viruses.

Advantages And Limitations For Lab Experiments

3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for further research. However, one limitation of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for research on 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and in clinical trials.

Synthesis Methods

The synthesis of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole involves a multi-step process that includes the reaction of 2-methylindole with formaldehyde and subsequent reaction with N-methyl-2-aminobenzaldehyde. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

602-04-0

Product Name

3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole

Molecular Formula

C28H25N3

Molecular Weight

403.5 g/mol

IUPAC Name

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C28H25N3/c1-16-25(19-10-4-7-13-22(19)29-16)28(26-17(2)30-23-14-8-5-11-20(23)26)27-18(3)31-24-15-9-6-12-21(24)27/h4-15,28-31H,1-3H3

InChI Key

VSUPNIKEXVROFO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C

Other CAS RN

602-04-0

Origin of Product

United States

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